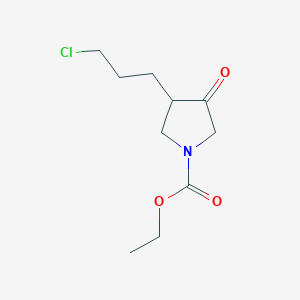![molecular formula C9H9FN2O B13443422 (5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13443422.png)
(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol is an organic compound that features a benzimidazole core substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and a methanol group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Introduction of the Fluorine Atom: The fluorination at the 5-position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methanol Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole core can be reduced under specific conditions to form the corresponding dihydrobenzimidazole.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of (5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)formaldehyde or (5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)carboxylic acid.
Reduction: Formation of 2-methyl-1H-dihydrobenzo[d]imidazol-1-yl)methanol.
Substitution: Formation of (5-Amino-2-methyl-1H-benzo[d]imidazol-1-yl)methanol or (5-Mercapto-2-methyl-1H-benzo[d]imidazol-1-yl)methanol.
科学研究应用
(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of (5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the methanol group can participate in additional hydrogen bonding interactions. The benzimidazole core provides a rigid and planar structure that can fit into the active site of enzymes or receptors.
相似化合物的比较
Similar Compounds
(5-Fluoro-1H-benzo[d]imidazol-1-yl)methanol: Lacks the methyl group at the 2-position.
(2-Methyl-1H-benzo[d]imidazol-1-yl)methanol: Lacks the fluorine atom at the 5-position.
(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)ethanol: Has an ethanol group instead of a methanol group.
Uniqueness
(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence the compound’s lipophilicity and overall pharmacokinetic profile. The methanol group provides a site for further functionalization or modification.
属性
分子式 |
C9H9FN2O |
|---|---|
分子量 |
180.18 g/mol |
IUPAC 名称 |
(5-fluoro-2-methylbenzimidazol-1-yl)methanol |
InChI |
InChI=1S/C9H9FN2O/c1-6-11-8-4-7(10)2-3-9(8)12(6)5-13/h2-4,13H,5H2,1H3 |
InChI 键 |
YTKBSLMATBMMCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1CO)C=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


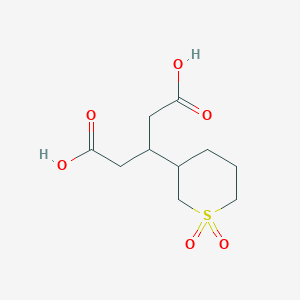
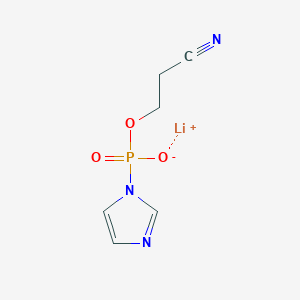
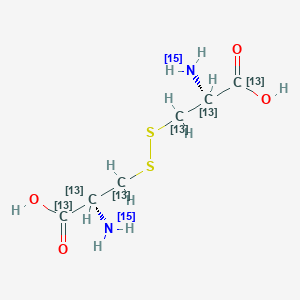
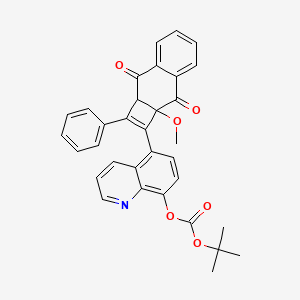
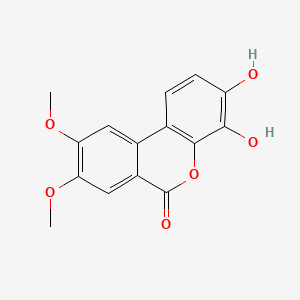
![1-[(1-Methylethyl)amino]cyclopentanemethanol](/img/structure/B13443374.png)
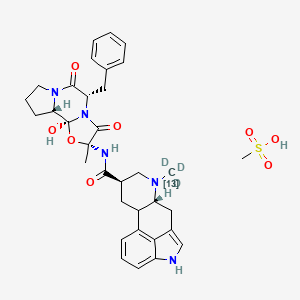
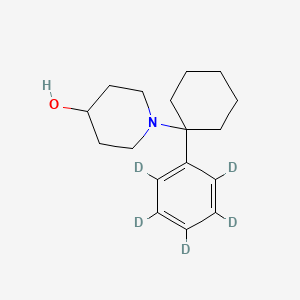
![2,3-Dihydrobenzo[1,4]dioxine-6-carboxamidine](/img/structure/B13443377.png)
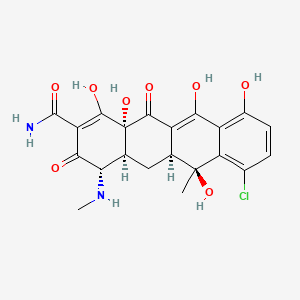
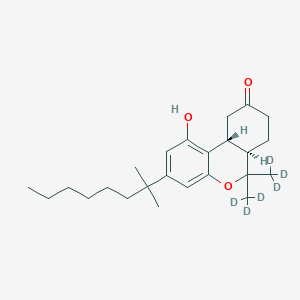
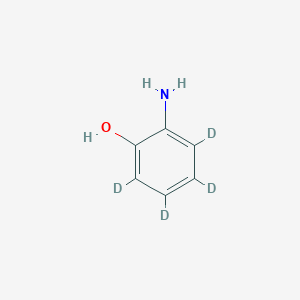
![5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B13443391.png)
